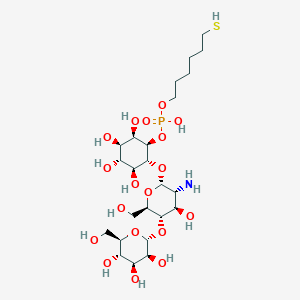

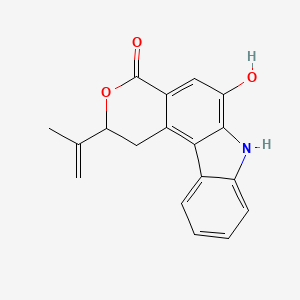

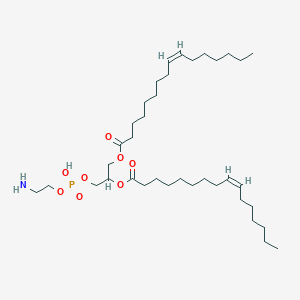

(alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having an alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl residue at the 6-position. It is a glycoside, a disaccharide derivative and a myo-inositol monophosphate derivative. It derives from a myo-inositol.

Scientific Research Applications

Enzymatic Specificity and Inhibition

Research has shown that certain enzymes like myo-inositol-1-phosphate synthase exhibit specificity towards substrates related to (alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol. For instance, L-myo-Inositol-1-phosphate synthase prefers the beta-anomer of D-Glc-6-P over the alpha-anomer, which acts as an inhibitor and could be converted to a product as well. This specificity is crucial in understanding enzymatic reactions and potential inhibitor design (Wong & Sherman, 1985).

Insulin-Mimetic Activity

Studies have also revealed that certain inositol phosphate glycan pseudotetrasaccharides, which include structures related to (alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol, possess insulin-mimetic activities. These compounds can stimulate lipogenesis in native rat adipocytes, potentially providing a basis for developing new treatments for diabetes or metabolic disorders (Chakraborty & d'Alarcao, 2005).

Synthesis of Complex Structures

The synthesis of complex structures like the Leishmania LPG core heptasaccharyl myo-inositol, which bears similarity to the compound , highlights the potential of such molecules in studying parasitic diseases. The successful synthesis of these structures, which contain challenges like an unusual internal galactofuranosyl residue and an anomeric phosphodiester, opens avenues for further biochemical and pharmacological research (Ruda et al., 2000).

Glycosylphosphatidylinositol Synthesis

Research on glycosylphosphatidylinositols (GPIs) in parasites like Plasmodium falciparum has identified compounds structurally similar to (alpha-D-Man)-(1->4)-(alpha-D-GlcN)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol. Understanding GPI biosynthesis is crucial in parasitology and could lead to new therapeutic targets for diseases like malaria (Gerold et al., 1994).

properties

Molecular Formula |

C24H46NO18PS |

|---|---|

Molecular Weight |

699.7 g/mol |

IUPAC Name |

[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4-hydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate |

InChI |

InChI=1S/C24H46NO18PS/c25-11-13(29)20(41-24-19(35)14(30)12(28)9(7-26)39-24)10(8-27)40-23(11)42-21-17(33)15(31)16(32)18(34)22(21)43-44(36,37)38-5-3-1-2-4-6-45/h9-24,26-35,45H,1-8,25H2,(H,36,37)/t9-,10-,11-,12-,13-,14+,15-,16-,17+,18-,19+,20-,21-,22-,23-,24-/m1/s1 |

InChI Key |

VBGOAXKDRMTXBZ-WQUMXLTESA-N |

Isomeric SMILES |

C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)N)O)O)O)O |

Canonical SMILES |

C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)N)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

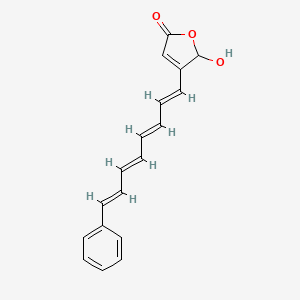

![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)

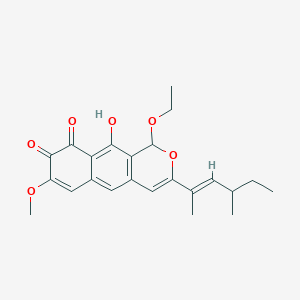

![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)

![TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)

![TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243930.png)

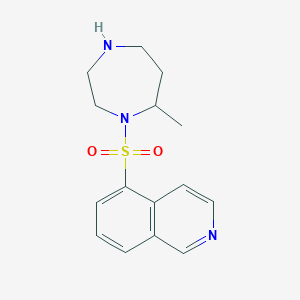

![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)